S-3-Methylthiophenylthioacetate
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Overview
Description
S-3-Methylthiophenylthioacetate: is an organic compound with the molecular formula C9H10OS2 It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a thioacetate group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-3-Methylthiophenylthioacetate typically involves the reaction of 3-methylthiophenol with thioacetic acid. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the thioester bond. Common reagents used in this synthesis include acetic anhydride and a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the scalability of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: S-3-Methylthiophenylthioacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thioester group can yield thiols or thioethers, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Bromine, nitric acid, sulfuric acid as catalyst.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
S-3-Methylthiophenylthioacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of S-3-Methylthiophenylthioacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The thioacetate group can undergo hydrolysis to release thiophenol, which can then interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, or receptor modulation. Detailed studies on its molecular targets and pathways are essential to fully understand its biological activities .
Comparison with Similar Compounds
3-Methylthiophenol: A precursor in the synthesis of S-3-Methylthiophenylthioacetate, with similar chemical properties but lacking the thioacetate group.
Thiophene-2-carboxylic acid: Another thiophene derivative with different functional groups, used in various chemical syntheses.
2-Acetylthiophene: A compound with an acetyl group attached to the thiophene ring, used in organic synthesis and as a flavoring agent.
Uniqueness: Its ability to undergo diverse chemical reactions and its utility in various research fields make it a valuable compound in organic chemistry .
Properties
IUPAC Name |
S-(3-methylsulfanylphenyl) ethanethioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS2/c1-7(10)12-9-5-3-4-8(6-9)11-2/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYAWBBKRJGHDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1=CC=CC(=C1)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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